

# A Technical Guide to the Physical Properties of 2-(Trifluoromethyl)cinnamic acid

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)cinnamic acid

Cat. No.: B1215256

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## Introduction

**2-(Trifluoromethyl)cinnamic acid**, with the CAS Number 2062-25-1, is a fluorinated organic compound that serves as a versatile building block in various chemical syntheses.[1][2] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in derivative compounds.[2][3] These characteristics make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2][3] This document provides a detailed overview of the known physical and chemical properties of **2-(Trifluoromethyl)cinnamic acid**, standardized experimental protocols for their determination, and a logical workflow for its characterization.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **2-(Trifluoromethyl)cinnamic acid** are summarized below. These values have been compiled from various chemical suppliers and safety data sheets.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[1][2][4][5]
Molecular Weight	216.16 g/mol	[1][2][4][5]
Appearance	White to off-white solid, powder, or crystal	[1][3]
Melting Point	201 - 207 °C	[1][2][3][4][5]
Boiling Point	276.9 °C (at 760 mmHg)	[1]
Flash Point	121.3 °C	[1]
Purity	≥ 98% or 99% (typical)	[6]
Water Solubility	No data available	[1]
Storage Temperature	Room temperature or 2 - 8 °C	[2][3]
InChI Key	AMVYAIXPAGBXOM-AATRIKPKSA-N	[6][7]

## Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of **2-(Trifluoromethyl)cinnamic acid**.

- UV Spectroscopy: The ionization constant and UV-spectra of this compound have been studied.[5]
- Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR-IR) spectral data is available and can be used to identify functional groups.[7] Key absorptions are expected for the carboxylic acid O-H stretch, the C=O stretch, C=C alkene stretches, and strong C-F stretches from the trifluoromethyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR are standard techniques for elucidating the molecular structure. While specific spectra for the 2-(trifluoromethyl) isomer were not detailed in the provided search results, they are a standard characterization method.

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

## Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like **2-(Trifluoromethyl)cinnamic acid**.

### 1. Melting Point Determination (Capillary Method)

- Objective: To determine the temperature range over which the solid compound transitions to a liquid.
- Apparatus: Melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.
- Procedure:
  - Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.
  - Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
  - Place the capillary tube into the heating block of the melting point apparatus.
  - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (201-207 °C).
  - Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Record the temperature at which the entire sample has completely melted (the end of the melting range). The reported melting point is this range.

### 2. Boiling Point Determination (at atmospheric pressure)

- Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
- Apparatus: Distillation apparatus (including a distillation flask, condenser, thermometer, and receiving flask), heating mantle, boiling chips.
- Procedure:
  - Place a sufficient quantity of the substance into the distillation flask along with a few boiling chips to ensure smooth boiling.
  - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
  - Begin heating the flask gently using the heating mantle.
  - Observe the temperature as the liquid begins to boil and the vapor rises.
  - Record the constant temperature at which the vapor is distilling and condensing into the receiving flask. This stable temperature is the boiling point.

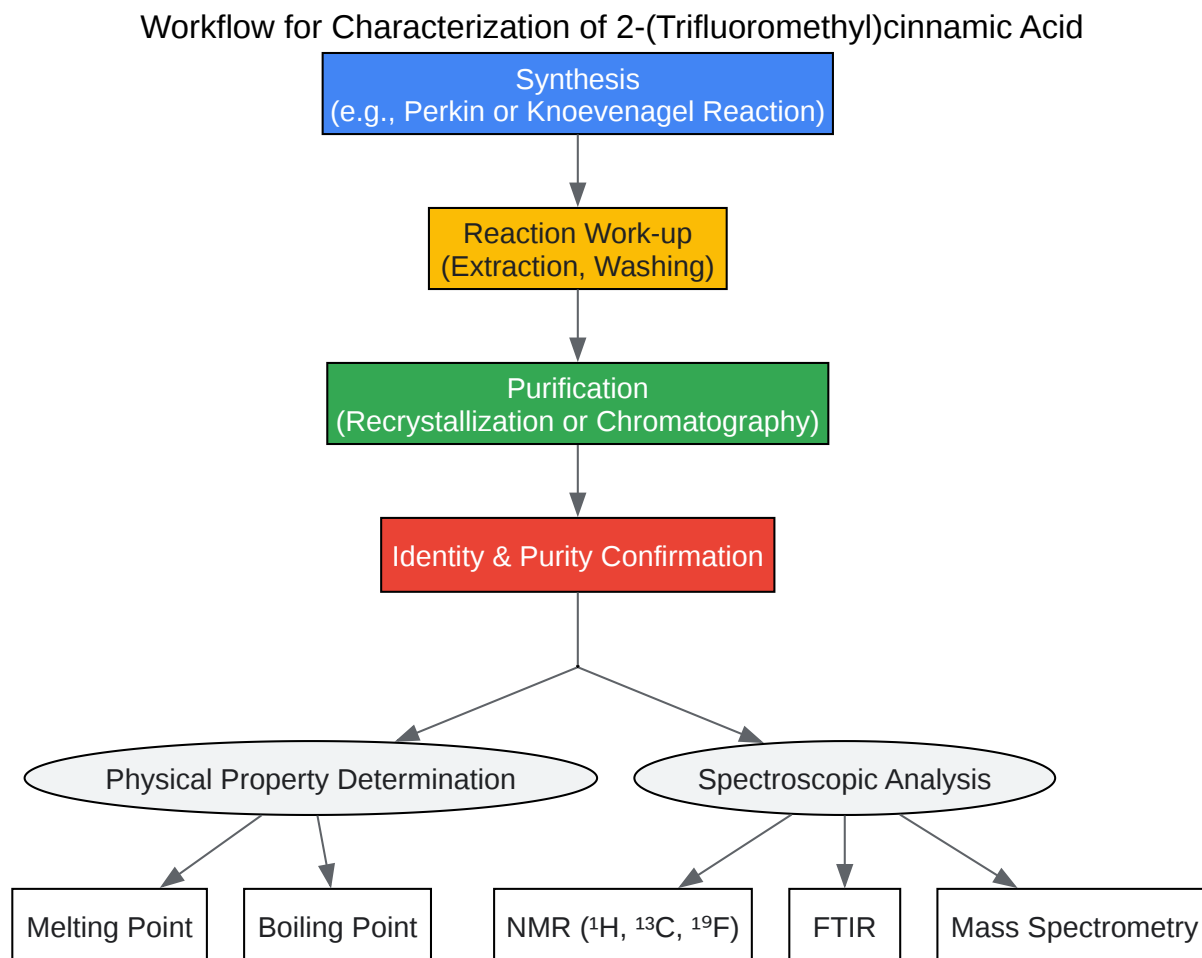
### 3. Spectroscopic Analysis (FTIR-ATR)

- Objective: To obtain an infrared spectrum of the compound to identify its functional groups.
- Apparatus: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
  - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

## Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of a chemical intermediate like **2-(Trifluoromethyl)cinnamic acid**.



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Caption: Logical workflow for the synthesis and physical characterization of an organic compound.

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